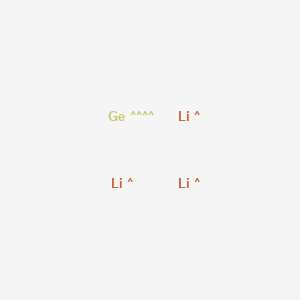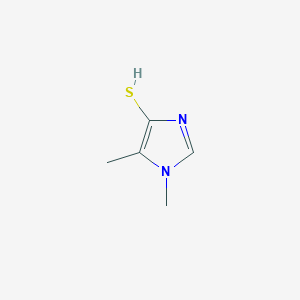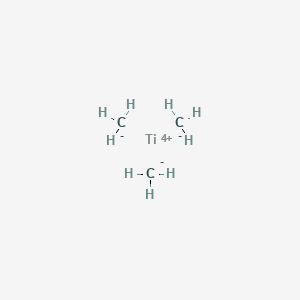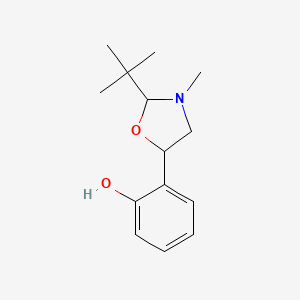
2,2',2'',2'''-(Anthracene-1,4,5,8-tetraylidene)tetrapropanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,2’‘,2’‘’-(Anthracene-1,4,5,8-tetraylidene)tetrapropanedinitrile is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). This compound is characterized by its unique structure, which includes an anthracene core with four propanedinitrile groups attached at the 1, 4, 5, and 8 positions. The presence of these groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’‘,2’‘’-(Anthracene-1,4,5,8-tetraylidene)tetrapropanedinitrile typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2’,2’‘,2’‘’-(Anthracene-1,4,5,8-tetraylidene)tetrapropanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sulfuric acid (H₂SO₄) for sulfonation and aluminum chloride (AlCl₃) for Friedel-Crafts acylation are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted anthracene derivatives, quinones, and reduced forms of the original compound.
Aplicaciones Científicas De Investigación
2,2’,2’‘,2’‘’-(Anthracene-1,4,5,8-tetraylidene)tetrapropanedinitrile has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules and as a model compound for studying PAH behavior.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 2,2’,2’‘,2’‘’-(Anthracene-1,4,5,8-tetraylidene)tetrapropanedinitrile involves its interaction with molecular targets and pathways within biological systems. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, its ability to undergo redox reactions can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress and cellular damage .
Comparación Con Compuestos Similares
Similar Compounds
Phenanthrene: Another PAH with three fused rings but a different arrangement, known for its use in the synthesis of pharmaceuticals and agrochemicals.
Naphthalene: A two-ring PAH used in mothballs and as a precursor for various chemical syntheses.
Uniqueness
2,2’,2’‘,2’‘’-(Anthracene-1,4,5,8-tetraylidene)tetrapropanedinitrile is unique due to its specific substitution pattern and the presence of multiple propanedinitrile groups. This structure imparts distinct electronic and steric properties, making it valuable for specialized applications in materials science and organic electronics.
Propiedades
Número CAS |
113446-75-6 |
|---|---|
Fórmula molecular |
C26H6N8 |
Peso molecular |
430.4 g/mol |
Nombre IUPAC |
2-[4,5,8-tris(dicyanomethylidene)anthracen-1-ylidene]propanedinitrile |
InChI |
InChI=1S/C26H6N8/c27-7-15(8-28)19-1-2-20(16(9-29)10-30)24-6-26-22(18(13-33)14-34)4-3-21(17(11-31)12-32)25(26)5-23(19)24/h1-6H |
Clave InChI |
HVDFMCUYENBBOJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C#N)C#N)C2=CC3=C(C=C2C1=C(C#N)C#N)C(=C(C#N)C#N)C=CC3=C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4,8-Trimethyl-1H-benzo[b][1,4]diazepine](/img/structure/B14296671.png)

![Tert-butyl[(4-chlorobut-2-EN-1-YL)oxy]dimethylsilane](/img/structure/B14296693.png)




![N,N-Dimethyl-N'-[4-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B14296729.png)
![N-[(Diphenylmethylidene)carbamoyl]benzamide](/img/structure/B14296742.png)



![6-Methoxy-2-[(3-methoxyphenyl)methyl]-3-methylbenzonitrile](/img/structure/B14296768.png)

